3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine
説明
特性
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-4-2-9-23-20(15)27-14-16-6-10-25(11-7-16)21(26)18-12-19(28-24-18)17-5-3-8-22-13-17/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXNBMKSJVPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Mode of Action
It’s known that many similar compounds interact with their targets through various mechanisms, such as binding with high affinity to multiple receptors. More detailed studies are needed to understand the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. These properties play a crucial role in determining the bioavailability of the compound. Detailed pharmacokinetic studies are required to understand these properties for this compound.
Result of Action
Similar compounds have shown a wide range of biological activities.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not clearly outlined in the available resources. Environmental factors can significantly impact the effectiveness and stability of many compounds. More detailed studies are needed to understand how such factors influence this specific compound.
類似化合物との比較
Key Structural Differences and Similarities
The following table summarizes critical distinctions between the target compound and its analogs:
Analysis of Structural Modifications
Heterocyclic Core Variations: The target compound’s 1,2-oxazole core (vs. The sulfur atom in thiazole (BK78054) increases polarizability, favoring interactions with hydrophobic enzyme pockets . The pyridin-3-yl group on the oxazole may enhance π-π stacking with aromatic residues in biological targets, a feature absent in the methanesulfonylphenyl substituent in .
Substituent Effects :
- The piperidin-4-ylmethoxy linker is conserved across analogs, suggesting its role in spatial orientation for target binding.
- Bulky groups like isopropyl () or trifluoromethyl () improve lipophilicity but may reduce solubility, whereas the target compound’s pyridinyl group balances polarity and binding affinity.
Molecular Weight and Pharmacokinetics :
- The target compound’s lower molecular weight (~351 g/mol) compared to (456 g/mol) and (597 g/mol) suggests better bioavailability and blood-brain barrier penetration, relevant for CNS-targeted therapies .
Q & A
Q. What are the foundational synthetic routes for synthesizing this compound?
The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative method involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, yielding ~73% after 3 hours. Purification via alumina plug filtration ensures analytical purity . Multi-step approaches often start with piperidine and pyridine intermediates, employing bases like K₂CO₃ in DMF for coupling reactions .
Q. How is the compound characterized to confirm structural integrity?
Key techniques include:
- HPLC and FTIR for functional group analysis and purity assessment.
- NMR spectroscopy to resolve methoxy, pyridine, and piperidine proton environments.
- Mass spectrometry (e.g., ESI-MS) for molecular weight confirmation. Spectral data repositories (e.g., PubChem) provide reference InChI keys and SMILES strings for validation .
Q. What are the critical solubility and stability considerations for experimental handling?
The compound’s methoxy and pyridine groups confer moderate polarity, making DMSO or ethanol suitable solvents. Stability studies recommend storage at –20°C in inert atmospheres to prevent hydrolysis or oxidation of the oxazole and piperidine moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent screening : Ethanol or THF enhances green chemistry metrics .
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side reactions in multi-step syntheses .
- Process control : Computational reaction path searches (quantum chemistry) predict optimal conditions, reducing trial-and-error experimentation .
Q. What computational strategies are used to predict biological activity or reactivity?
- Docking studies : The pyridine-oxazole motif may target kinase or GPCR domains; tools like AutoDock assess binding affinities.
- DFT calculations : Evaluate electron distribution in the oxazole ring to predict sites for electrophilic substitution .
- ADMET profiling : Tools like SwissADME predict bioavailability and metabolic stability .
Q. How can contradictory data in literature regarding biological activity be resolved?
- Dose-response validation : Reproduce assays (e.g., IC₅₀ measurements) under standardized conditions.
- Structural analogs : Compare activity of derivatives (e.g., triazolopyridines or thiazolidinones ) to isolate critical functional groups.
- Meta-analysis : Cross-reference PubChem BioAssay data to identify consensus targets .
Q. What methodologies are employed to study the compound’s interaction with biological targets?
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics to purified receptors.
- Cryo-EM : Resolves binding conformations in membrane proteins .
- Metabolomic profiling : LC-MS tracks metabolic byproducts in cellular assays to infer mechanism .
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